molecular formula C24H26N4O2 B2869876 (6-(cyclopentyloxy)pyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034338-29-7

(6-(cyclopentyloxy)pyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Numéro de catalogue: B2869876
Numéro CAS: 2034338-29-7
Poids moléculaire: 402.498
Clé InChI: BYYQIRVIMLLFLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound contains several functional groups including a pyridine ring, a pyrazole ring, and an isoquinoline ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic, meaning they have a special stability due to delocalized electrons. The isoquinoline ring is also aromatic and has a structure similar to quinoline .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, the pyrazole ring could undergo reactions at the nitrogen atoms, and the isoquinoline could undergo reactions similar to those of quinoline .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Applications De Recherche Scientifique

Heterocyclic Compounds Synthesis and Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the synthesis of complex heterocyclic compounds, such as those involving pyrazole and quinoline derivatives, which are crucial in medicinal chemistry due to their pharmacological properties. For example, the synthesis of cinnoline derivatives with antimicrobial and anticancer activities showcases the importance of these compounds in developing new therapeutic agents (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010). Similarly, the development of pyrazolyl-pyrimidine hybrids with potential pharmacological applications, including enzyme inhibition, highlights the ongoing interest in heterocyclic compounds for drug discovery (Zanatta, Camargo, Marangoni, de Moraes, Nogara, Afolabi, Bencke, Rocha, Bonacorso, & Martins, 2020).

Chemical Reactivity and Molecular Interaction Studies

Understanding the reactivity of heterocyclic compounds and their interactions with biological targets is fundamental to pharmaceutical research. Investigations into the molecular interactions of antagonists, like pyrazole derivatives with cannabinoid receptors, provide insights into the design of compounds with specific biological activities (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). These studies are crucial for the rational design of new drugs with improved efficacy and reduced side effects.

Novel Synthetic Pathways

Research also focuses on developing novel synthetic pathways to heterocyclic compounds, demonstrating the versatility of these molecules in various scientific applications. For instance, the one-pot synthesis of pyrindines and tetrahydroquinolines via a multi-component process highlights innovative approaches to synthesizing complex molecules efficiently (Yehia, Polborn, & Müller, 2002). Such methodologies are essential for advancing chemical synthesis and facilitating the exploration of new compounds with potential scientific and therapeutic uses.

Orientations Futures

The study of new compounds is a key part of pharmaceutical research. If this compound shows promising biological activity, it could be further studied for potential use as a drug .

Propriétés

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-27-14-19(13-26-27)22-16-28(15-18-6-2-5-9-21(18)22)24(29)17-10-11-23(25-12-17)30-20-7-3-4-8-20/h2,5-6,9-14,20,22H,3-4,7-8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQIRVIMLLFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CN=C(C=C4)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.